Cas no 921109-84-4 (ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

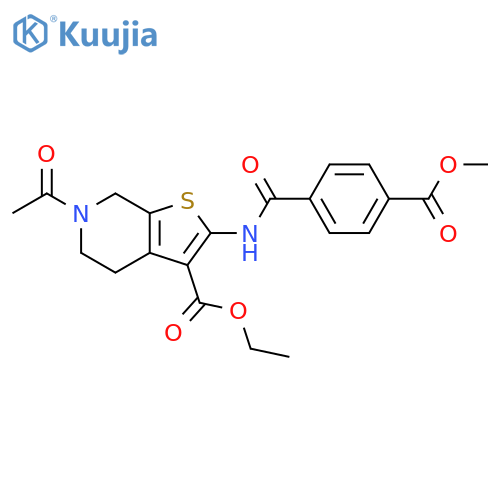

921109-84-4 structure

商品名:ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate

ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate

- ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- ethyl 6-acetyl-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

- F1298-0773

- AKOS024604623

- 921109-84-4

- ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

- Thieno[2,3-c]pyridine-3-carboxylic acid, 6-acetyl-4,5,6,7-tetrahydro-2-[[4-(methoxycarbonyl)benzoyl]amino]-, ethyl ester

-

- インチ: 1S/C21H22N2O6S/c1-4-29-21(27)17-15-9-10-23(12(2)24)11-16(15)30-19(17)22-18(25)13-5-7-14(8-6-13)20(26)28-3/h5-8H,4,9-11H2,1-3H3,(H,22,25)

- InChIKey: AQKUQCZOUONOIL-UHFFFAOYSA-N

- ほほえんだ: C1N(C(C)=O)CCC2C(C(OCC)=O)=C(NC(=O)C3=CC=C(C(OC)=O)C=C3)SC1=2

計算された属性

- せいみつぶんしりょう: 430.11985760g/mol

- どういたいしつりょう: 430.11985760g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 678

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 130Ų

じっけんとくせい

- 密度みつど: 1.348±0.06 g/cm3(Predicted)

- ふってん: 587.3±50.0 °C(Predicted)

- 酸性度係数(pKa): 11.77±0.20(Predicted)

ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1298-0773-1mg |

ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

921109-84-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1298-0773-3mg |

ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

921109-84-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1298-0773-5mg |

ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

921109-84-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1298-0773-25mg |

ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

921109-84-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1298-0773-4mg |

ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

921109-84-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1298-0773-2μmol |

ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

921109-84-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1298-0773-20μmol |

ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

921109-84-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1298-0773-2mg |

ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

921109-84-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1298-0773-10mg |

ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

921109-84-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1298-0773-15mg |

ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

921109-84-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

921109-84-4 (ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬